molecular formula C17H21NO3 B13970384 2-[3-(Benzyloxy)-2,4-dimethoxyphenyl]ethan-1-amine CAS No. 21882-90-6

2-[3-(Benzyloxy)-2,4-dimethoxyphenyl]ethan-1-amine

Cat. No.: B13970384
CAS No.: 21882-90-6
M. Wt: 287.35 g/mol
InChI Key: DEOXVLJATAICDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(benzyloxy)-2,4-dimethoxyphenyl)ethanamine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a benzyloxy group and two methoxy groups attached to a phenyl ring, which is further connected to an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(benzyloxy)-2,4-dimethoxyphenyl)ethanamine typically involves multiple steps One common method starts with the protection of the hydroxyl groups on the phenyl ring using benzyl chloride to form the benzyloxy derivativeThe final step involves the formation of the ethanamine chain, which can be achieved through reductive amination of the corresponding aldehyde or ketone precursor .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(benzyloxy)-2,4-dimethoxyphenyl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions to replace the methoxy groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives, while substitution of the methoxy groups can lead to the formation of thiol or amine derivatives .

Scientific Research Applications

2-(3-(benzyloxy)-2,4-dimethoxyphenyl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-(benzyloxy)-2,4-dimethoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyloxy and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The ethanamine chain can further modulate the compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion .

Comparison with Similar Compounds

Similar Compounds

    2-(3-methoxy-4-hydroxyphenyl)ethanamine: Similar structure but with a hydroxyl group instead of a benzyloxy group.

    2-(3,4-dimethoxyphenyl)ethanamine: Lacks the benzyloxy group, making it less bulky.

    2-(3-benzyloxyphenyl)ethanamine: Lacks the methoxy groups, which can affect its reactivity and interactions.

Uniqueness

2-(3-(benzyloxy)-2,4-dimethoxyphenyl)ethanamine is unique due to the presence of both benzyloxy and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These structural features make it a valuable compound for various research applications .

Properties

CAS No.

21882-90-6

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

2-(2,4-dimethoxy-3-phenylmethoxyphenyl)ethanamine

InChI

InChI=1S/C17H21NO3/c1-19-15-9-8-14(10-11-18)16(20-2)17(15)21-12-13-6-4-3-5-7-13/h3-9H,10-12,18H2,1-2H3

InChI Key

DEOXVLJATAICDR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CCN)OC)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.